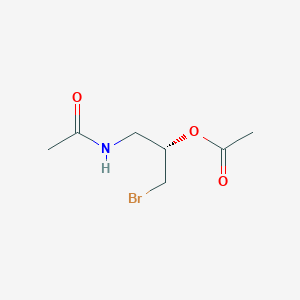

(S)-N-(3-溴-2-乙酰氧基丙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (S)-N-(3-Bromo-2-acetoxypropyl)acetamide is a chemical entity that can be inferred to have potential relevance in synthetic organic chemistry and possibly in the development of pharmacologically active molecules. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related N-phenoxypropylacetamide derivatives has been reported, where these compounds were prepared and tested for their antiulcer activity . The synthesis involved the introduction of various functional groups to the acetamide moiety, which is a common structural feature shared with (S)-N-(3-Bromo-2-acetoxypropyl)acetamide. The synthesis of such compounds typically requires careful selection of starting materials, reagents, and reaction conditions to ensure the introduction of the desired substituents at the appropriate positions on the molecule.

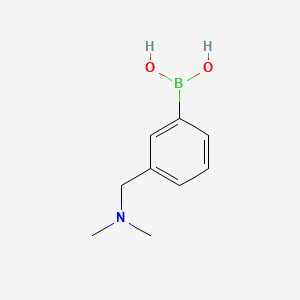

Molecular Structure Analysis

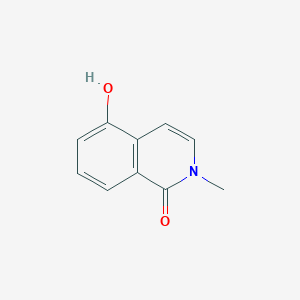

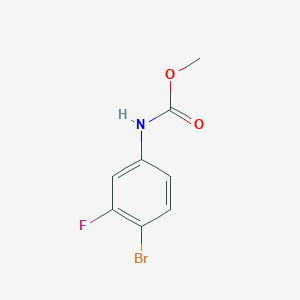

The molecular structure of (S)-N-(3-Bromo-2-acetoxypropyl)acetamide would include an acetamide group, a bromine atom, and an acetoxy functional group. These functional groups are known to influence the chemical behavior and physical properties of the molecule. For instance, the presence of a bromine atom can make the compound amenable to further substitution reactions, as seen in the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives . The stereochemistry indicated by the "(S)" prefix suggests that the compound has a specific three-dimensional orientation, which could be critical for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to (S)-N-(3-Bromo-2-acetoxypropyl)acetamide often include addition and substitution reactions. For example, N-bromoacetamide was used to react with a nitroalkene moiety by addition of bromine and an acetamido group across an olefinic double bond . Such reactions are typically facilitated by the presence of a catalytic amount of a base, such as sodium acetate. These reactions can lead to the formation of multiple products, where the major product is often determined by the reaction conditions and the steric and electronic properties of the starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-N-(3-Bromo-2-acetoxypropyl)acetamide would be influenced by its functional groups. The acetamide group is known to confer polar character to the molecule, affecting its solubility and hydrogen bonding capacity. The bromine atom adds to the molecular weight and can participate in electrophilic substitution reactions. The acetoxy group could potentially be involved in ester hydrolysis under certain conditions. The specific physical properties such as melting point, boiling point, and solubility would depend on the precise structure and purity of the compound.

科学研究应用

细胞毒性和抗炎应用

(S)-N-(3-溴-2-乙酰氧基丙基)乙酰胺衍生物已被探索其在各种生物医学应用中的潜力。一项研究合成了新型乙酰胺衍生物,包括具有2-苯氧基-N-(1-苯乙基)乙酰胺核的化合物,用于其细胞毒性、抗炎、镇痛和退热特性。值得注意的是,苯氧基核中含有溴基的化合物显示出显著的活性,与这些类别的标准药物相当(Rani, Pal, Hegde, & Hashim, 2016)。

抗微生物应用

(S)-N-(3-溴-2-乙酰氧基丙基)乙酰胺衍生物的抗微生物特性也是研究的课题。一项研究涉及合成各种衍生物,突出它们对细菌和真菌菌株的有效性。这些化合物显示出作为潜在抗微生物剂的前景(Fuloria, Fuloria, & Gupta, 2014)。

有机合成和药物化学应用

在有机合成和药物化学领域,(S)-N-(3-溴-2-乙酰氧基丙基)乙酰胺的衍生物被用作中间体或构建块。例如,一项研究讨论了使用这种乙酰胺作为β-阻滞剂药物的构建块合成特定化合物的对映体,展示了它在制药合成中的实用性(Lund, Bøckmann, & Jacobsen, 2016)。

化学选择性乙酰化和合成应用

此外,这种化合物已被用于化学选择性乙酰化过程的研究。例如,一项研究利用它合成N-(2-羟基苯基)乙酰胺,这是合成抗疟疾药物的中间体,展示了它在化学反应和过程优化中的作用(Magadum & Yadav, 2018)。

安全和危害

The safety data sheet for “(S)-N-(3-Bromo-2-acetoxypropyl)acetamide” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It’s also recommended to avoid dust formation and breathing in mist, gas, or vapors .

未来方向

属性

IUPAC Name |

[(2S)-1-acetamido-3-bromopropan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTDBNUWNGYKLS-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CBr)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H](CBr)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(3-Bromo-2-acetoxypropyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)